DL-Isoleucine

Übersicht

Beschreibung

DL-Isoleucine is an essential amino acid and is one of the 20 amino acids found in proteins. It is an isomer of leucine, which is a branched-chain amino acid. DL-Isoleucine is a major component of many proteins and is involved in many metabolic processes. It is also an important metabolic intermediate in the biosynthesis of other amino acids, such as valine and isoleucine. DL-Isoleucine is also important for the synthesis of cholesterol and other fatty acids.

Wissenschaftliche Forschungsanwendungen

Proteomics and Metabolomics

DL-Isoleucine, along with its isomers L-leucine and L-allo-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . They are involved in vital biological processes such as haemoglobin formation and detection of maple syrup urine disease in new-born screening programs .

Mass Spectrometry

DL-Isoleucine is used in the study of characterisation in metabolomics and sequencing of peptides by mass spectrometry . As they are structural isomers, routine differentiation of Leu and Ile can be problematic . This study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalisation .

Thermochemistry

DL-Isoleucine has been studied for its thermochemical properties . Data on condensed phase thermochemistry and reaction thermochemistry are available .

Ion Clustering

DL-Isoleucine has been used in the study of ion clustering . Ion clustering data is available for DL-Isoleucine .

HPLC Separation

DL-Isoleucine has been used in High Performance Liquid Chromatography (HPLC) for the separation of amino acids . It has been used in the separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column .

Electron Ionization

DL-Isoleucine has been studied for its electron ionization properties . Mass spectrum data for electron ionization is available .

Wirkmechanismus

Target of Action

DL-Isoleucine, an essential branched-chain aliphatic amino acid, is a component of many proteins and is an isomer of leucine . It primarily targets the branched-chain amino acid aminotransferase (BCAT) and branched-chain ketoacid dehydrogenase (BCKD) enzymes, which are involved in the catabolic pathway of branched-chain amino acids . It also interacts with monocarboxylate transporter 1 (MCT1) .

Mode of Action

DL-Isoleucine is converted into branched-chain ketoacids by the BCAT enzyme. The BCKD complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Biochemical Pathways

DL-Isoleucine is involved in the branched-chain amino acid metabolic pathway . It is catabolized into acetyl-CoA and propionyl-CoA , making it both glucogenic and ketogenic . In Rhodospirillum rubrum, isoleucine biosynthesis is sustained through two pathways: one relies on the threonine biosynthesis pathway, and the other is linked to citramalate synthesis .

Pharmacokinetics

The acetylation of leucine switches its uptake into cells from LAT1 to MCT1 . This suggests that modifications to DL-Isoleucine could potentially influence its pharmacokinetic properties.

Result of Action

DL-Isoleucine provides ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert . It is important in hemoglobin synthesis and regulation of blood sugar and energy levels .

Action Environment

The action of DL-Isoleucine can be influenced by various environmental factors. For instance, light conditions can affect the isoleucine content in certain organisms . .

Eigenschaften

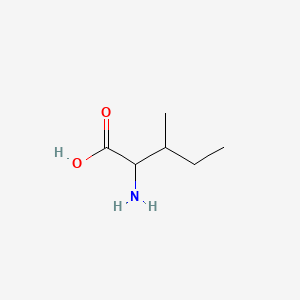

IUPAC Name |

2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901480 | |

| Record name | 2-Amino-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |

| Record name | DL-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

DL-Isoleucine | |

CAS RN |

73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |

| Record name | l-isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ISOLEUCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-allo-Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of DL-Isoleucine?

A1: DL-Isoleucine has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol.

Q2: Does the chirality of isoleucine influence the crystal structure of its derivatives?

A2: Yes, the crystal structures of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine, as well as their ammonium salts, confirm that these compounds exist as racemic compounds. [] These structures differ from their optically active counterparts, highlighting the role of chirality in crystal packing.

Q3: Are there differences in the elastic properties between L- and DL-forms of isoleucine?

A3: Yes, studies utilizing density functional theory reveal distinct mechanical properties between the L- and DL-forms of isoleucine. For instance, DL-isoleucine exhibits a negative linear compressibility, unlike its L- counterpart. []

Q4: Can DL-Isoleucine be used to enhance the production of specific compounds in bacterial cultures?

A4: Research indicates that adding DL-Isoleucine to the culture medium of Streptomyces sp. 732 significantly increased the production of quinomycin B while inhibiting quinomycin C synthesis. [] This suggests a regulatory role of DL-Isoleucine in the biosynthesis of these compounds.

Q5: Can DL-Isoleucine promote bladder cancer cell growth in specific experimental settings?

A5: Research shows that supplementing a diet containing the carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) with DL-Isoleucine led to increased soft agar colony formation of rat uroepithelial cells. [] This suggests a potential promoting effect of DL-Isoleucine in BBN-induced bladder carcinogenesis.

Q6: How is DL-Isoleucine involved in the biosynthesis of lankamycin?

A6: Research on Streptomyces rochei revealed that the 3-hydroxy-2-butyl group at the C-13 position of lankamycin originates from DL-Isoleucine. [] This was confirmed by incorporating deuterium from [3-2H]dl-isoleucine into the C-14 position of lankamycin, demonstrating its role as a starter unit in the biosynthetic pathway.

Q7: Can DL-Isoleucine be utilized by microorganisms as a sole nitrogen source?

A7: Studies on thermophilic fungi show that while DL-Isoleucine can be utilized as a sole nitrogen source by some species like Mucor pusillus, others show poor utilization. [] This suggests species-specific variations in the metabolic pathways related to DL-Isoleucine utilization.

Q8: Does the form in which DL-Isoleucine is provided to bacteria affect its utilization?

A8: Research on Bacillus species indicates that while vegetative cells of various strains could utilize DL-Isoleucine as a sole nitrogen source, the spores of some strains were unable to grow under these conditions. [] This highlights the potential differences in metabolic capabilities between different developmental stages of bacteria.

Q9: Can DL-Isoleucine induce the physiological disorder yellow strapleaf in plants?

A9: Yes, applying DL-Isoleucine, particularly DL-alloisoleucine, to the root zone of chrysanthemum plants induces symptoms of yellow strapleaf. [, ] This suggests a potential role of isoleucine metabolism in this physiological disorder.

Q10: Can DL-Isoleucine be used in the synthesis of other compounds?

A10: Yes, DL-Isoleucine serves as a starting material for synthesizing various compounds. For example, it can be used to prepare D-Isoleucine via enzyme resolution. [] It is also used in the synthesis of bradykinin analogs with D-amino acids. []

Q11: How can DL-Isoleucine be resolved into its enantiomers?

A11: Several methods have been explored for the optical resolution of DL-Isoleucine:

- Formation of adducts with L-phenylalanine: This method allows for the selective precipitation of the D-isomer of isoleucine. [, ]

- Steglich esterification with methyl L-mandelate: This approach enables separation based on the different properties of diastereomeric esters. []

- Salt formation with ephedrine: DL-Isoleucine forms salts with ephedrine, allowing separation based on the different solubilities of diastereomeric salts. []

Q12: Can DL-Isoleucine be used in the development of radiopharmaceuticals?

A12: Research shows that DL-Isoleucine can be complexed with thioglycolic acid and tin(II) ions and labeled with Technetium-99m (Tc99m). [] This Tc99m-labeled DL-Isoleucine complex has shown potential for myocardial imaging due to its uptake in the myocardium. [, ]

Q13: Can DL-Isoleucine be used in the synthesis of ferroelectric liquid crystals?

A13: Yes, DL-Isoleucine serves as a precursor for the synthesis of ferroelectric liquid crystals (FLCs). Specifically, it can be used to create alpha-halo acids, which are then incorporated into FLC molecules. []

Q14: Can DL-Isoleucine be used in the synthesis of new amide derivatives with antimicrobial activity?

A14: Research shows that condensation reactions between N-benzoyl-DL-isoleucine and selected sulfa drugs, facilitated by N,N-dicyclohexyl carbodiimide (DCCI), yield new amide derivatives. [] These compounds, characterized by elemental analysis and spectroscopic techniques, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

Q15: Can DL-Isoleucine be used as a supplement in animal feed?

A15: Yes, studies have demonstrated that supplementing barley-based pig feed with DL-Isoleucine, along with other essential amino acids, improved growth rate and feed utilization efficiency. [] This highlights its potential as a feed additive in animal nutrition.

Q16: How does DL-Isoleucine impact the utilization of parenterally administered hemoglobin?

A16: Research indicates that while DL-Isoleucine alone does not improve the utilization of parenterally administered dog hemoglobin, its addition to a supplement containing methionine further enhances hemoglobin nitrogen utilization. [, ] This suggests a synergistic effect of these amino acids in protein metabolism.

Q17: How does DL-Isoleucine contribute to the parenteral nutrition for maintaining plasma protein production?

A17: Studies in dogs demonstrate that a mixture of essential amino acids, including DL-Isoleucine, can maintain nitrogen balance and support plasma protein production when administered intravenously or subcutaneously. [] This highlights its potential role in parenteral nutrition formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.